(Fmoc-Cys-OSu)2

Description

BenchChem offers high-quality (Fmoc-Cys-OSu)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Fmoc-Cys-OSu)2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWVOZABQSEGS-ZPGRZCPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38N4O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Fmoc-Cys-OSu)2: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

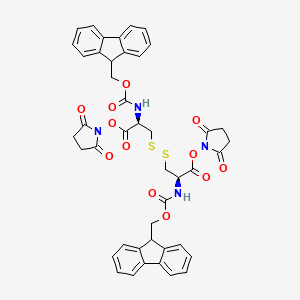

This technical guide provides a comprehensive overview of Nα,Nα'-Bis(Fmoc)-L-cystine di-N-hydroxysuccinimide ester, commonly referred to as (Fmoc-Cys-OSu)2. This bifunctional crosslinking agent is a valuable tool in peptide synthesis, bioconjugation, and the development of novel drug delivery systems. Its unique structure, featuring two Fmoc-protected cysteine residues activated with N-hydroxysuccinimide (OSu) esters, allows for the efficient and controlled formation of disulfide bonds, a critical feature for the structural integrity and biological activity of many peptides and proteins.

Core Molecular Data

The fundamental properties of (Fmoc-Cys-OSu)2 are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | C44H38N4O12S2[1][2] |

| Molecular Weight | 878.92 g/mol [1][2] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate[1] |

| CAS Number | 112514-60-0[2] |

| Appearance | White to off-white solid |

| Storage Temperature | +4°C[3] |

Chemical Structure

The chemical structure of (Fmoc-Cys-OSu)2 consists of two Fmoc-protected L-cysteine residues linked by a disulfide bond. The carboxyl group of each cysteine is activated as an N-hydroxysuccinimide ester.

(Image of the chemical structure of (Fmoc-Cys-OSu)2 would be placed here if image generation were supported)

Physicochemical Properties

While specific quantitative data for the solubility and stability of (Fmoc-Cys-OSu)2 is not extensively published in publicly available literature, general principles for similar Fmoc-protected amino acid derivatives can be applied.

Solubility: Fmoc-protected amino acids and their activated esters generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | General Solubility |

| N,N-Dimethylformamide (DMF) | Generally high solubility |

| Dimethyl sulfoxide (DMSO) | Generally high solubility |

| N-Methyl-2-pyrrolidone (NMP) | Generally high solubility |

Stability: The stability of (Fmoc-Cys-OSu)2 is influenced by the lability of its protecting and activating groups.

-

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is readily cleaved by secondary amines such as piperidine. This is a fundamental step in Fmoc-based solid-phase peptide synthesis (SPPS).

-

OSu Ester: The N-hydroxysuccinimide ester is a reactive group susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. Therefore, the compound should be stored in a dry environment.

-

Disulfide Bond: The disulfide bond is relatively stable but can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Experimental Protocols

Detailed experimental protocols for the direct use of (Fmoc-Cys-OSu)2 are not widespread in the literature, which more commonly describes the use of other protected cysteine derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for the synthesis of cyclic peptides. However, the following represents a generalized workflow for its potential application in the synthesis of a cyclic disulfide-bridged peptide via solution-phase cyclization.

Protocol: Synthesis of a Cyclic Disulfide-Bridged Peptide

Objective: To synthesize a cyclic peptide containing a disulfide bridge using (Fmoc-Cys-OSu)2 as a key reagent for introducing the disulfide-linked cysteine residues.

Materials:

-

Linear peptide with free amino groups at both the N-terminus and a side chain (e.g., lysine).

-

(Fmoc-Cys-OSu)2

-

Dry, amine-free N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

-

Diethyl ether (cold)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for analysis

Methodology:

-

Linear Peptide Synthesis: The linear peptide precursor is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is designed to have two free amino groups for subsequent cyclization.

-

Cleavage from Resin: The linear peptide is cleaved from the solid support using a standard TFA cleavage cocktail.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude product is purified by RP-HPLC.

-

Cyclization Reaction:

-

Dissolve the purified linear peptide in dry DMF at a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Add (Fmoc-Cys-OSu)2 (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the peptide solution.

-

Stir the reaction at room temperature and monitor its progress by RP-HPLC and mass spectrometry.

-

-

Fmoc Deprotection: Once the cyclization is complete, remove the Fmoc groups by adding a 20% piperidine solution in DMF.

-

Final Purification: Purify the final cyclic peptide by RP-HPLC to remove any remaining reagents and byproducts.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Applications

The unique bifunctional nature of (Fmoc-Cys-OSu)2 makes it a valuable reagent in several areas of research and development.

Peptide Synthesis: The primary application of (Fmoc-Cys-OSu)2 is in the synthesis of peptides containing a disulfide bridge.[4] This is crucial for creating cyclic peptides, which often exhibit enhanced stability, receptor affinity, and biological activity compared to their linear counterparts. The pre-formed disulfide bond simplifies the synthetic strategy by eliminating the need for a separate oxidation step to form the disulfide bridge.[4]

Bioconjugation: The N-hydroxysuccinimide esters of (Fmoc-Cys-OSu)2 can react with primary amino groups on proteins and other biomolecules to form stable amide bonds. This allows for the introduction of a protected disulfide-linked moiety that can be further functionalized after the removal of the Fmoc groups. This approach can be used for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[4]

Drug Delivery: Self-assembling peptides, often containing aromatic moieties like the Fmoc group, are being explored for the development of novel drug delivery systems. The ability of (Fmoc-Cys-OSu)2 to facilitate the formation of specific peptide architectures could be leveraged in the design of self-assembling peptide-based hydrogels or nanoparticles for controlled drug release.[5][6]

Signaling Pathways and Experimental Workflows

While (Fmoc-Cys-OSu)2 is a synthetic building block and not directly involved in biological signaling pathways, its application in creating bioactive peptides can be visualized in the context of experimental workflows.

Caption: A generalized experimental workflow for the synthesis and evaluation of a cyclic peptide using (Fmoc-Cys-OSu)2.

This guide provides a foundational understanding of the chemical structure and properties of (Fmoc-Cys-OSu)2. While specific quantitative data remains limited in publicly accessible domains, the provided information on its applications and a generalized experimental protocol offers a strong starting point for researchers and professionals in the fields of peptide chemistry, bioconjugation, and drug development.

References

(Fmoc-Cys-OSu)2 synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of (Fmoc-Cys-OSu)₂

This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-bis(9-fluorenylmethoxycarbonyl)-L-cystine di-N-succinimidyl ester, herein referred to as (Fmoc-Cys-OSu)₂. This homobifunctional crosslinking agent is of significant interest to researchers, scientists, and drug development professionals for its utility in conjugating molecules containing primary amine groups, thereby forming stable amide bonds while incorporating a disulfide linkage that can be cleaved under reducing conditions. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and methods for characterization.

Synthetic Methodology

The synthesis of (Fmoc-Cys-OSu)₂ is proposed via a two-step process. The first step involves the synthesis of the key intermediate, N,N'-bis(Fmoc)-L-cystine, through the oxidation of Fmoc-L-cysteine. The second step is the activation of both carboxylic acid functionalities of the cystine derivative with N-hydroxysuccinimide (NHS) to yield the final product.

Step 1: Synthesis of N,N'-bis(Fmoc)-L-cystine

The initial step focuses on the formation of a disulfide bond from two molecules of N-α-Fmoc-L-cysteine. Air oxidation in a slightly basic aqueous solution is a common and effective method for this transformation.

Experimental Protocol:

-

Dissolution: Dissolve Fmoc-L-cysteine (2 equivalents) in a suitable solvent mixture, such as 1:1 dimethylformamide (DMF)/water.

-

pH Adjustment: Adjust the pH of the solution to approximately 8.5 by the dropwise addition of a mild base, such as ammonium hydroxide. The slightly alkaline condition facilitates the deprotonation of the thiol group, promoting oxidation.

-

Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Precipitation: Upon completion of the reaction, acidify the solution to a pH of approximately 2-3 with 1 M hydrochloric acid. The product, N,N'-bis(Fmoc)-L-cystine, will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of (Fmoc-Cys-OSu)₂

The second step involves the conversion of the dicarboxylic acid intermediate into its corresponding di-N-succinimidyl ester. This is achieved through a condensation reaction with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. To minimize the risk of racemization, which can be a concern with cysteine derivatives, the reaction should be conducted under anhydrous conditions and at a controlled temperature.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-bis(Fmoc)-L-cystine (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Byproduct Removal: The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction solvent and will precipitate. Remove the DCU by filtration.

-

Work-up: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (Fmoc-Cys-OSu)₂.

Purification Methodology

The crude product from the synthesis typically requires purification to remove any unreacted starting materials, byproducts, and side products. Silica gel chromatography and recrystallization are effective methods for obtaining high-purity (Fmoc-Cys-OSu)₂.

Purification by Silica Gel Chromatography

Flash column chromatography is a standard method for purifying Fmoc-protected amino acid derivatives.[1]

Experimental Protocol:

-

Column Preparation: Pack a silica gel column with a suitable slurry solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane or dichloromethane. The polarity of the eluent should be gradually increased to separate the components.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (Fmoc-Cys-OSu)₂.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds, provided a suitable solvent system can be identified.[1]

Experimental Protocol:

-

Solvent Selection: Identify a suitable solvent system. For Fmoc-amino acid derivatives, mixtures like ethyl acetate/hexane or dichloromethane/hexane are often effective.[1] The compound should be soluble in the first solvent at an elevated temperature and insoluble in the second (non-solvent) at a low temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).

-

Crystallization: Slowly add the non-solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key parameters for the synthesis and the expected characteristics of the final product.

Table 1: Materials and Reaction Conditions for Synthesis

| Parameter | Step 1: Oxidation | Step 2: Esterification |

| Starting Material | Fmoc-L-cysteine | N,N'-bis(Fmoc)-L-cystine |

| Key Reagents | Ammonium hydroxide | N-hydroxysuccinimide, DCC |

| Solvent | DMF/Water | Anhydrous THF or DCM |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 - 48 hours | 14 - 18 hours |

| Stoichiometry | - | Fmoc-cystine:NHS:DCC (1:2.2:2.2) |

Table 2: Representative Characterization Data

| Property | N,N'-bis(Fmoc)-L-cystine | (Fmoc-Cys-OSu)₂ |

| Appearance | White solid | White to off-white solid |

| Molecular Formula | C₃₆H₃₂N₂O₈S₂ | C₄₄H₃₈N₄O₁₂S₂ |

| Molecular Weight | 684.78 g/mol [2] | 878.92 g/mol |

| Purity (HPLC) | >95% | >95% |

| ¹H NMR (DMSO-d₆) | Signals for Fmoc group, α-H, β-CH₂ | Signals for Fmoc group, α-H, β-CH₂, succinimide protons |

| MS (ESI+) | m/z = 685.17 [M+H]⁺ | m/z = 879.20 [M+H]⁺ |

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.

Conclusion

This technical guide outlines a feasible and robust methodology for the synthesis and purification of (Fmoc-Cys-OSu)₂, a valuable homobifunctional crosslinker. By following the detailed protocols for the two-step synthesis—oxidation of Fmoc-L-cysteine followed by DCC/NHS-mediated esterification—and subsequent purification via chromatography or recrystallization, researchers can obtain this reagent in high purity. The provided data and workflows serve as a comprehensive resource for scientists and professionals in the fields of peptide chemistry, bioconjugation, and drug development.

References

Navigating the Labyrinth of Disulfide Bridging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bridges are critical covalent linkages that play a pivotal role in dictating the three-dimensional structure, stability, and biological activity of peptides and proteins. The precise and efficient formation of these bonds is a cornerstone of synthetic peptide chemistry and the development of therapeutic proteins and antibody-drug conjugates (ADCs).

This technical guide addresses the core principles and methodologies for achieving disulfide bridging. While the specific reagent (Fmoc-Cys-OSu)2 does not appear to be a commercially available or commonly documented reagent for this application, this guide will provide an in-depth exploration of the established and robust mechanisms and protocols that are central to the field. The foundational reaction governing disulfide bond formation is thiol-disulfide exchange, a versatile and controllable process that can be harnessed through various strategic approaches.

The Core Mechanism: Thiol-Disulfide Exchange

The formation of a disulfide bond from two thiol groups is an oxidation reaction. In the context of bioconjugation and peptide cyclization, this is often achieved through a thiol-disulfide exchange mechanism. This process involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and the release of a different thiol.

Caption: General mechanism of disulfide bond formation through oxidation.

Strategic Approaches to Disulfide Bridge Formation

The controlled formation of specific disulfide bridges, especially in peptides containing multiple cysteine residues, relies on the strategic use of orthogonal protecting groups for the cysteine thiol side chains. This allows for the selective deprotection and oxidation of specific cysteine pairs.

Orthogonal Protection of Cysteine Residues

An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions, without affecting other protecting groups on the peptide. This is crucial for the regioselective formation of multiple disulfide bonds.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM); Cleaved during final resin cleavage with standard TFA cocktails. | Cost-effective for routine synthesis of peptides with free thiols upon cleavage.[1][2] |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf). | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt and Mmt.[1] |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM). More acid-labile than Trt. | Allows for selective on-resin deprotection in the presence of Trt and Acm groups. |

| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂. | Stable to TFA and iodine oxidation, providing another layer of orthogonality.[2] |

| S-tert-butylthio | StBu | Reducing agents (e.g., thiols like DTT, phosphines). | Stable to TFA. Can be removed on-resin. |

On-Resin vs. In-Solution Disulfide Bridging

The formation of disulfide bonds can be performed while the peptide is still attached to the solid-phase support (on-resin) or after it has been cleaved and purified (in-solution).

-

On-Resin Cyclization: This method is often preferred as it can minimize intermolecular side reactions, such as dimerization and polymerization, due to the pseudo-dilution effect of the resin-bound peptides.[3]

-

In-Solution Cyclization: This approach is typically performed at high dilution to favor intramolecular cyclization. It allows for the purification of the linear, protected peptide prior to the final disulfide bond formation.[1]

Experimental Protocols

The following are detailed methodologies for common disulfide bridging experiments.

Protocol 1: On-Resin Disulfide Bond Formation from Cys(Trt) Residues using Iodine

This protocol describes the deprotection of Trityl groups and subsequent on-resin oxidation to form a disulfide bridge.

Materials:

-

Peptide-resin containing two Cys(Trt) residues.

-

Dichloromethane (DCM), peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Iodine (I₂).

-

Methanol (MeOH).

-

1 M aqueous solution of ascorbic acid.

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Trityl Group Deprotection:

-

Wash the resin thoroughly with DCM (5 times).

-

Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the washings.

-

Wash the resin thoroughly with DCM (5 times) and then with DMF (5 times) to remove all traces of acid.[1]

-

-

On-Resin Oxidation:

-

Prepare a 0.1 M solution of iodine in DMF.

-

Add the iodine solution to the resin and shake at room temperature for 1-2 hours.

-

Filter the reaction solution and wash the resin extensively with DMF (5 times) and DCM (5 times).[1]

-

-

Cleavage and Final Deprotection:

-

Dry the resin under vacuum.

-

Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.

-

-

Purification: Purify the cyclic peptide by reversed-phase HPLC.

Protocol 2: In-Solution Disulfide Bond Formation from a Peptide with Free Thiols by Air Oxidation

This protocol is for the formation of a disulfide bridge in solution after the peptide has been cleaved from the resin and purified.

Materials:

-

Lyophilized linear peptide with two free cysteine residues.

-

Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5).

-

Acetonitrile (ACN).

-

Hydrochloric acid (HCl) for pH adjustment.

Methodology:

-

Peptide Dissolution: Dissolve the lyophilized peptide in a mixture of the ammonium bicarbonate buffer and an organic co-solvent like ACN to a final concentration of 0.1-1.0 mg/mL. The high dilution favors intramolecular cyclization.

-

Oxidation: Stir the solution vigorously, open to the atmosphere, at room temperature. The dissolved oxygen in the buffer will act as the oxidant.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by RP-HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.

-

Quenching and Lyophilization: Once the reaction is complete (typically 12-48 hours), acidify the solution to pH 3-4 with HCl to stop the reaction. Lyophilize the solution to remove the volatile ammonium bicarbonate buffer.

-

Purification: Purify the final cyclic peptide by reversed-phase HPLC.

Visualization of Experimental Workflow

References

An In-depth Technical Guide to Fmoc-Protected Cysteine Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected cysteine derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). Cysteine's unique thiol side chain is pivotal for the structural and functional integrity of many peptides and proteins, primarily through the formation of disulfide bridges. Effective protection of this reactive group is critical for successful peptide synthesis, preventing unwanted side reactions and enabling precise control over disulfide bond formation. This document details the properties of common Fmoc-cysteine derivatives, provides experimental protocols for their use, and outlines strategies for the synthesis of complex cysteine-containing peptides.

Core Concepts: The Imperative of Cysteine Protection

The sulfhydryl group (-SH) of cysteine is highly nucleophilic and susceptible to oxidation, alkylation, and other side reactions under the conditions of peptide synthesis.[1] Uncontrolled oxidation can lead to a heterogeneous mixture of products with incorrect disulfide linkages, significantly complicating purification and compromising the biological activity of the target peptide. To circumvent these issues, the thiol group must be masked with a protecting group that is stable throughout the iterative steps of peptide chain elongation but can be selectively removed under specific conditions.[1] The choice of this protecting group is a critical strategic decision in the synthesis of cysteine-containing peptides.[2]

Comparative Analysis of Common Fmoc-Cysteine Derivatives

The selection of an appropriate Fmoc-cysteine derivative is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture and the need for orthogonal protection schemes. The following tables provide a comparative summary of the key quantitative performance indicators for commonly used derivatives.

Table 1: Physicochemical and Performance Properties of Fmoc-Cysteine Derivatives

| Derivative | Thiol Protecting Group | Molecular Weight ( g/mol ) | Key Characteristics & Applications |

| Fmoc-Cys(Trt)-OH | Trityl (Trt) | 585.72 | Most common and cost-effective for routine synthesis of peptides with free thiols.[2] Acid-labile, removed during final TFA cleavage.[3] Prone to racemization with certain coupling reagents.[4] |

| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | 414.47 | Stable to TFA, enabling purification of the protected peptide.[5] Used in orthogonal strategies for multiple disulfide bonds.[6] Less prone to racemization than Trt.[7] |

| Fmoc-Cys(StBu)-OH | S-tert-butylthio (StBu) | 431.57 | Stable to TFA, offering an orthogonal protection strategy.[8] Removed by reduction with thiols or phosphines.[8] |

| Fmoc-Cys(tBu)-OH | tert-Butyl (tBu) | 399.51 | Stable to TFA and iodine oxidation.[9] Requires strong acid for removal. Useful in complex orthogonal schemes.[9] |

| Fmoc-Cys(Mmt)-OH | 4-Methoxytrityl (Mmt) | 615.75 | Highly acid-labile, allowing for selective on-resin deprotection with dilute TFA.[9] Ideal for on-resin disulfide bond formation. |

| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | - | Reduces racemization and side reactions compared to Trt.[10] Stable to 1% TFA in DCM. |

Table 2: Racemization of Fmoc-Cysteine Derivatives Under Various Coupling Conditions

| Derivative | Coupling Reagent/Condition | % Racemization (D-isomer) | Notes |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | Standard carbodiimide coupling leads to notable racemization.[4] |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | Increased racemization with phosphonium/uronium reagents and heat.[4] | |

| HCTU/DIEA (Microwave, 80°C) | 26.6% | Temperature significantly impacts racemization.[4] | |

| Fmoc-Cys(Acm)-OH | - | Generally less prone to racemization compared to Fmoc-Cys(Trt)-OH.[6] | |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | Offers significant advantage in minimizing racemization.[10] |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | Higher racemization compared to Trt and Thp derivatives. |

Table 3: Stability of Cysteine Protecting Groups to Deprotection Reagents

| Protecting Group | Reagent | Time | Temperature | % Deprotection |

| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) |

| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) |

| Diphenylmethyl (Dpm) | 1-3% TFA in DCM | On-resin | Room Temp. | Stable |

| 95% TFA | 2 hours | Room Temp. | >95% (complete) | |

| Acetamidomethyl (Acm) | 95% aq. TFA | - | Room Temp. | Stable |

| Iodine (I₂) | 30-60 min | Room Temp. | >95% (complete) | |

| S-tert-butylthio (StBu) | 95% aq. TFA | - | Room Temp. | Stable |

| Dithiothreitol (DTT) | - | Room Temp. | >95% (complete) | |

| tert-Butyl (tBu) | 95% aq. TFA | - | Room Temp. | Stable |

Note: Quantitative solubility data for Fmoc-cysteine derivatives in specific SPPS solvents is not extensively tabulated in the literature and is often determined empirically. Generally, most Fmoc-amino acids exhibit good solubility in DMF and NMP, which can be enhanced by gentle warming or the addition of co-solvents like DMSO if needed.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key Fmoc-cysteine derivatives and their application in SPPS.

Synthesis of Fmoc-Protected Cysteine Derivatives

Protocol 1: Synthesis of Fmoc-Cys(Acm)-OH [12]

This one-pot protocol involves the S-alkylation of L-cysteine followed by N-protection with Fmoc-OSu.

-

S-Alkylation:

-

In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

-

Stir the reaction mixture at 0-10°C for 18-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

N-Fmoc Protection:

-

To the aqueous solution of Cys(Acm)-OH from the previous step, add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in acetone.

-

Adjust the pH of the reaction mixture to 7-8 using a sodium bicarbonate solution.

-

Allow the reaction to proceed until completion, as monitored by TLC.

-

-

Work-up and Purification:

-

Extract the crude product from the aqueous reaction mixture with ethyl acetate.

-

Wash the organic layer with a brine solution.

-

Acidify the organic layer with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield Fmoc-Cys(Acm)-OH.

-

Protocol 2: Synthesis of Fmoc-Cys(StBu)-OH (General Procedure) [13]

This is a multi-step synthesis, with a representative procedure outlined below.

-

Formation of S-tert-butyl-L-cysteine: This step typically involves the reaction of L-cysteine with a source of the tert-butylthio group.

-

N-Fmoc Protection:

-

Dissolve S-tert-butyl-L-cysteine in a mixture of acetone and water.

-

Add sodium carbonate to adjust the pH.

-

Add a solution of Fmoc-OSu in acetone and stir at a controlled temperature (e.g., 50°C).

-

-

Work-up and Purification: The product is typically isolated by extraction and precipitation, followed by purification techniques like chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Protocol 3: Standard Fmoc-SPPS Cycle for Fmoc-Cysteine Derivative Incorporation [3]

This protocol outlines a manual workflow for incorporating an Fmoc-cysteine derivative into a peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% (v/v) piperidine in DMF for 3-5 minutes.

-

Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-cysteine derivative (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction completion using a qualitative method such as the Kaiser test (a negative result indicates completion).

-

If the reaction is incomplete, the coupling step can be repeated.

-

Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection [4]

This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). The presence of scavengers like EDT is crucial to prevent re-attachment of the Trt group and other side reactions.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold ether to remove scavengers and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Disulfide Bond Formation Protocols

Protocol 5: On-Resin Disulfide Bond Formation with Iodine

This method is suitable for forming a disulfide bridge while the peptide is still attached to the solid support, often using an Mmt-protected cysteine pair that has been selectively deprotected.

-

Selective Deprotection: If using an orthogonal strategy, selectively deprotect the desired cysteine pair (e.g., remove Mmt groups with 1-2% TFA in DCM).

-

Resin Preparation: Wash the resin thoroughly with DCM and then DMF.

-

Oxidation:

-

Prepare a 0.1 M solution of iodine (I₂) in a suitable solvent (e.g., DMF).

-

Add the iodine solution (5-10 equivalents per cysteine pair) to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess iodine.

-

Cleavage: Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail as described in Protocol 4.

Protocol 6: Solution-Phase Disulfide Bond Formation (Air Oxidation)

This is a common method for forming disulfide bonds after the peptide has been cleaved and purified.

-

Peptide Dissolution: Dissolve the purified linear peptide containing free thiols in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8), at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

-

Oxidation: Stir the solution gently, open to the atmosphere, at room temperature for 12-48 hours.

-

Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the formation of the cyclic product.

-

Lyophilization: Once the reaction is complete, lyophilize the solution to obtain the final cyclic peptide.

Visualization of Key Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis of cysteine-containing peptides.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Signaling Pathway

Cysteine residues are central to redox signaling, acting as molecular switches that respond to cellular oxidative stress. The reversible oxidation of their thiol groups can modulate protein function, localization, and interaction with other molecules.

Caption: Simplified overview of cysteine-mediated redox signaling.

Conclusion

Fmoc-protected cysteine derivatives are indispensable tools for the synthesis of a vast array of peptides for research and therapeutic development. A thorough understanding of the properties of different protecting groups, coupled with optimized protocols for their incorporation and for disulfide bond formation, is essential for achieving high yields of pure, correctly folded peptides. The choice between derivatives like the acid-labile Fmoc-Cys(Trt)-OH for routine synthesis and orthogonally protected variants such as Fmoc-Cys(Acm)-OH for more complex targets must be made strategically. By carefully considering the factors of racemization, side reactions, and the desired final product, researchers can successfully navigate the challenges of synthesizing cysteine-containing peptides.

References

- 1. Cysteines as Redox Molecular Switches and Targets of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. FMOC-CYS(STBU)-OH synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of (Fmoc-Cys-OSu)2: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the integrity of reagents is paramount. (Fmoc-Cys-OSu)2, a homobifunctional crosslinker, is a valuable tool for introducing disulfide bonds and conjugating molecules via its amine-reactive N-hydroxysuccinimide (NHS) esters. However, the inherent reactivity of the NHS ester and the nature of the disulfide bond necessitate a thorough understanding of its stability and appropriate storage conditions to ensure experimental success and reproducibility. This technical guide provides a comprehensive overview of the stability profile of (Fmoc-Cys-OSu)2, detailed experimental protocols for stability assessment, and recommended storage conditions.

Core Stability Profile: The Susceptibility of the NHS Ester

The primary mode of degradation for (Fmoc-Cys-OSu)2 is the hydrolysis of the N-hydroxysuccinimide esters. This reaction, in which water acts as a nucleophile, cleaves the ester bond, yielding the corresponding carboxylic acid and free N-hydroxysuccinimide (NHS). This hydrolysis is a competing reaction to the desired aminolysis (reaction with a primary amine) and is significantly influenced by environmental factors, most notably pH and the presence of moisture.

The Fmoc protecting group on the α-amino group is generally stable under acidic conditions but is readily cleaved by bases, typically secondary amines like piperidine.[1] This basic lability is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).[]

Quantitative Analysis of NHS Ester Hydrolysis

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | Room Temperature | ~1 hour |

| 8.0 | Room Temperature | ~1 hour |

| 8.6 | 4 | 10 minutes |

Data compiled from publicly available information on the hydrolysis rates of NHS esters.[3][4][5][6]

As the data indicates, the rate of hydrolysis increases dramatically with a rise in pH.[7] This is a critical consideration for reaction buffer selection, where a compromise must be struck between maintaining the nucleophilicity of the target amine (favored at higher pH) and the stability of the NHS ester.[7]

Disulfide Bond Stability

The disulfide bond within the (Fmoc-Cys-OSu)2 molecule is susceptible to cleavage by reducing agents. Thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol, as well as phosphines like tris(2-carboxyethyl)phosphine (TCEP), can readily reduce the disulfide bond to yield two free thiol groups. This reactivity is fundamental to many biochemical assays and protein chemistry techniques. For applications where the integrity of the disulfide linkage is crucial, exposure to reducing agents must be strictly avoided.

Recommended Storage Conditions

To maximize the shelf-life and ensure the reactivity of (Fmoc-Cys-OSu)2, the following storage conditions are recommended:

| Condition | Recommendation |

| Solid Form | Store at -20°C or below in a desiccated environment. |

| Keep the container tightly sealed to minimize exposure to atmospheric moisture. | |

| Purging the container with an inert gas (e.g., argon or nitrogen) before sealing is ideal. | |

| In Solution | Prepare stock solutions in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). |

| Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and moisture contamination. | |

| Store stock solutions at -20°C or -80°C. |

Before use, it is crucial to allow the container of solid (Fmoc-Cys-OSu)2 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Experimental Protocols for Stability Assessment

Regular assessment of the activity of (Fmoc-Cys-OSu)2, especially for older batches or those that may have been exposed to suboptimal conditions, is a good laboratory practice. The following protocols detail methods for quantifying the stability of the NHS ester.

Protocol 1: HPLC-Based Stability Assay

This method allows for the direct quantification of the intact (Fmoc-Cys-OSu)2 and its hydrolysis byproducts.

Materials:

-

(Fmoc-Cys-OSu)2 sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Aqueous buffers of varying pH (e.g., phosphate buffer at pH 6.0, 7.0, and 8.0)

-

Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector.[8]

Procedure:

-

Sample Preparation: Prepare a stock solution of (Fmoc-Cys-OSu)2 in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the stock solution into separate vials. To each vial, add an equal volume of the desired aqueous buffer to initiate hydrolysis. Incubate the samples at a controlled temperature (e.g., room temperature).

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction in one of the vials by adding an equal volume of 1% TFA in acetonitrile. This will acidify the sample and effectively stop further hydrolysis.

-

HPLC Analysis: Inject the quenched samples onto the HPLC system.

-

Data Analysis: Integrate the peak areas corresponding to the intact (Fmoc-Cys-OSu)2 and its hydrolysis product. The percentage of remaining active ester at each time point can be calculated. Plotting the natural logarithm of the concentration of the active ester versus time will allow for the determination of the hydrolysis rate constant and the half-life under the tested conditions.

Visualizing Experimental and Reaction Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and chemical transformations.

Caption: Workflow for the HPLC-based stability assessment of (Fmoc-Cys-OSu)2.

Caption: Reaction pathway for the bioconjugation of a primary amine-containing biomolecule with (Fmoc-Cys-OSu)2 and the competing hydrolysis reaction.

Conclusion

The utility of (Fmoc-Cys-OSu)2 as a crosslinking and labeling reagent is intrinsically linked to the stability of its reactive NHS esters and the disulfide bond. By understanding the factors that contribute to its degradation, particularly hydrolysis, and by adhering to strict storage and handling protocols, researchers can ensure the integrity and reactivity of this compound. The implementation of routine stability testing, as outlined in the provided protocols, can further enhance the reliability of experimental outcomes in peptide synthesis and drug development applications.

References

- 1. nbinno.com [nbinno.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. nanocomposix.com [nanocomposix.com]

- 5. interchim.fr [interchim.fr]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Solubility of (Fmoc-Cys-OSu)2 in common organic solvents

An In-depth Technical Guide on the Solubility of (Fmoc-Cys-OSu)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Fmoc-Cys-OSu)₂, the N,N'-bis(fluorenylmethyloxycarbonyl)-L-cystine-bis(N-hydroxysuccinimide ester), is a homobifunctional crosslinking reagent used in bioconjugation and peptide synthesis. Its utility is fundamentally linked to its solubility in organic solvents, which dictates its handling, reaction efficiency, and purification. This guide provides a comprehensive overview of the solubility characteristics of (Fmoc-Cys-OSu)₂, detailed experimental protocols for solubility determination, and a logical workflow for its synthesis.

The solubility of Fmoc-protected amino acids is primarily governed by the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, which generally imparts good solubility in many organic solvents.[1] However, the overall structure of the molecule, including the two polar N-hydroxysuccinimide (OSu) esters and the disulfide bond of the cystine core, influences its behavior in different solvent environments.

Data Presentation: Solubility Profile

Precise quantitative solubility data for (Fmoc-Cys-OSu)₂ is not extensively published. The following table consolidates qualitative and estimated solubility information based on the general principles of Fmoc-amino acid chemistry and data from related compounds, such as Fmoc-OSu.[1][2][3] It is crucial for researchers to experimentally verify these characteristics for their specific applications.[4]

| Solvent | Type | Expected Solubility | Common Applications in Peptide Chemistry |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble (Expected >25 mg/mL) | Primary solvent for solid-phase peptide synthesis (SPPS) and coupling reactions.[1][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble (Expected >20 mg/mL) | Used to dissolve reagents and for challenging sequences prone to aggregation; can be used as a co-solvent.[2][4][6] |

| N-Methyl-2-Pyrrolidone (NMP) | Polar Aprotic | Highly Soluble (Expected) | An alternative primary solvent to DMF in SPPS with excellent solvating properties.[4][6] |

| Dichloromethane (DCM) | Nonpolar / Halogenated | Moderately to Highly Soluble (Expected) | Used in synthesis, purification, and for dissolving reagents; common in solid-phase synthesis for swelling resins.[5][7][8] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate Solubility (Expected) | Primarily used as a component of the mobile phase in reverse-phase HPLC purification.[1][9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate Solubility (Expected) | Used in some "green" SPPS protocols and as a reaction solvent, though its solvating power can be lower than DMF.[1][6] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Limited Solubility | Commonly used for extraction and recrystallization of Fmoc-protected amino acids.[7] |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble to Insoluble | Generally not a primary solvent for Fmoc-amino acid derivatives due to potential side reactions; used in purification.[10] |

| Water | Polar Protic | Sparingly Soluble to Insoluble | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[2][11] |

Note: The expected solubility values are estimations based on related compounds like Fmoc-OSu and general principles for Fmoc-protected amino acids. Actual solubility can be influenced by factors such as temperature, purity, and the presence of water in the solvent.

Experimental Protocols

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[1]

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

1. Materials:

-

(Fmoc-Cys-OSu)₂

-

High-purity organic solvents of interest (e.g., DMF, DMSO, DCM)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of (Fmoc-Cys-OSu)₂ with known concentrations in the solvent of interest. These will be used to generate a calibration curve for quantitative analysis.[1]

-

Sample Preparation: Add an excess amount of (Fmoc-Cys-OSu)₂ to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[1]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24-48 hours.[1]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved (Fmoc-Cys-OSu)₂.

-

Calculation: Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. This value represents the solubility of (Fmoc-Cys-OSu)₂ in the chosen solvent at the specified temperature.

Mandatory Visualization

Logical Workflow for the Synthesis of (Fmoc-Cys-OSu)₂

The following diagram illustrates a plausible synthetic pathway for (Fmoc-Cys-OSu)₂. The process involves two key transformations: the N-protection of L-cystine with Fmoc-OSu, followed by the activation of the resulting dicarboxylic acid with N-hydroxysuccinimide (HOSu) to form the active esters.

Caption: Logical workflow for the synthesis of (Fmoc-Cys-OSu)₂.

References

- 1. benchchem.com [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 11. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Chemical principles of N-hydroxysuccinimide ester activation

An In-depth Technical Guide to the Chemical Principles of N-hydroxysuccinimide Ester Activation

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and highly efficient method for covalently linking molecules. It is widely employed by researchers, scientists, and drug development professionals for applications ranging from protein labeling and immunoassays to the synthesis of antibody-drug conjugates (ADCs).[1][2] The core principle involves the "activation" of a carboxyl group (-COOH) to form a reactive NHS ester, which is then susceptible to nucleophilic attack by a primary amine (-NH₂), resulting in the formation of a stable and irreversible amide bond.[3]

This technique is favored for its high reactivity and specificity towards primary amines, the relative stability of the NHS-ester intermediate in aqueous environments, and the versatility offered by a wide array of commercially available NHS-ester-functionalized reagents.[2][4] This guide provides a detailed exploration of the fundamental chemical principles, critical reaction parameters, experimental protocols, and logical workflows that govern NHS ester activation.

Core Chemical Principles

The formation of an amide bond via NHS ester chemistry is typically a two-stage process facilitated by a carbodiimide, most commonly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[5][6]

Stage 1: Carboxyl Group Activation The process begins with the activation of a carboxyl group by EDC. This reaction is most efficient under acidic conditions (pH 4.5–6.0) and forms a highly reactive, yet unstable, O-acylisourea intermediate.[5][7] This intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[7][8]

Stage 2: NHS Ester Formation and Amine Coupling To enhance stability and efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[6][8] This amine-reactive intermediate is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction.[8] The NHS ester then reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[3][4] This second step is most efficient at a physiological to slightly alkaline pH (7.2–8.5).[5][9]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Peptide Cyclization via Disulfide Bridge Formation

Topic: A Step-by-Step Guide for Peptide Cyclization Using Fmoc-Protected Cysteine

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.

Introduction

Peptide cyclization is a critical strategy in drug discovery and development to enhance the stability, activity, and target specificity of peptide-based therapeutics.[1][2] One of the most common and naturally occurring methods for cyclization is the formation of a disulfide bridge between two cysteine residues.[1][3] This covalent bond constrains the peptide's conformation, which can lead to improved proteolytic resistance and binding affinity.[4][5]

This guide provides detailed protocols for synthesizing cyclic disulfide-bridged peptides using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The process involves the synthesis of a linear peptide precursor containing two orthogonally protected cysteine residues, followed by selective deprotection and oxidation to form the intramolecular disulfide bond. Both on-resin and solution-phase cyclization strategies are covered.

While the specific reagent (Fmoc-Cys-OSu)2 is not a standard agent for inducing cyclization of a linear peptide, the synthesis of cyclic peptides is routinely achieved by incorporating Fmoc-protected cysteine residues (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) into the peptide sequence, followed by an oxidation step.[2][6]

Principle of the Method

The synthesis of disulfide-bridged cyclic peptides relies on the use of cysteine residues with sulfhydryl (thiol) side chains protected by groups that are stable to the repetitive Fmoc-deprotection steps (typically 20% piperidine in DMF).[2] These protecting groups, such as Trityl (Trt) or Acetamidomethyl (Acm), are considered "orthogonal" because they can be removed under specific conditions that do not affect other protecting groups on the peptide or cleave the peptide from the solid support.

Once the linear peptide is assembled, these specific cysteine protecting groups are selectively removed to expose the free thiol groups. Subsequent oxidation of these thiols under controlled conditions leads to the formation of the desired intramolecular disulfide bond.

Experimental Protocols

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol outlines the standard Fmoc-SPPS procedure to assemble the linear peptide on a solid support.

-

Resin Selection and Swelling:

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with a solution of 20% piperidine in DMF.[2][7]

-

Perform the treatment twice: first for 1-3 minutes, drain, and then for 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

-

-

Amino Acid Coupling:

-

In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), including the required Fmoc-Cys(Trt)-OH or other protected cysteine derivatives at the desired positions.

-

Activation is typically performed using a coupling agent like HCTU (3.9 equivalents) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in DMF.[9]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

-

Monitor the reaction completion using a colorimetric test (e.g., Kaiser or Ninhydrin test). A negative test indicates a complete reaction.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle:

-

Repeat the deprotection and coupling steps for each amino acid in the sequence until the full linear peptide is assembled.

-

Protocol 2: On-Resin Peptide Cyclization

This method forms the disulfide bridge while the peptide is still attached to the solid support, which can favor intramolecular cyclization by minimizing intermolecular reactions.

-

Selective Cysteine Deprotection:

-

Wash the fully assembled peptidyl-resin with Dichloromethane (DCM).

-

To remove the Trityl (Trt) protecting groups from the cysteine residues, treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIPS) in DCM.[4][10] TIPS is a scavenger used to capture the released trityl cations.

-

Perform the treatment in short intervals (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the trityl cation is no longer observed upon addition of fresh deprotection solution.

-

Wash the resin thoroughly with DCM, then DMF.

-

-

On-Resin Oxidation:

-

Suspend the resin in DMF.

-

Add an oxidizing agent. A common and mild oxidant is N-Chlorosuccinimide (NCS) (2 equivalents).[4][6] Allow the reaction to proceed for 15-30 minutes at room temperature.[6]

-

Alternatively, other reagents like iodine can be used, though conditions must be carefully controlled.

-

Monitor the reaction for the disappearance of free thiols using the Ellman's test.

-

-

Cleavage and Global Deprotection:

-

Once cyclization is complete, wash the resin with DMF and DCM, and dry it under vacuum.

-

Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIPS. Note: Do not use thiol-based scavengers like 1,2-ethanedithiol (EDT) as they will reduce the newly formed disulfide bond.[6]

-

Incubate the resin in the cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry.

-

Protocol 3: Solution-Phase Peptide Cyclization

In this approach, the linear peptide is first cleaved from the resin and then cyclized in a dilute solution.

-

Cleavage of the Linear Peptide:

-

Cleave the linear peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS).

-

Precipitate, wash, and dry the crude linear peptide as described above.

-

-

Purification of Linear Precursor (Optional but Recommended):

-

Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove impurities that could interfere with cyclization.

-

-

Solution-Phase Oxidation:

-

Dissolve the linear peptide in a suitable aqueous buffer (e.g., ammonium bicarbonate) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over polymerization.

-

Perform oxidation using one of the following methods:

-

Air Oxidation: Stir the solution vigorously while it is open to the atmosphere for 24-48 hours. The pH should be slightly basic (pH 8-8.5) to facilitate thiol oxidation.

-

Iodine Oxidation: Dissolve the peptide in an aqueous organic solvent mixture (e.g., methanol/water). Add a solution of iodine dropwise until a persistent yellow color is observed. Quench the excess iodine with an ascorbic acid solution.[2]

-

Other Reagents: Dimethyl sulfoxide (DMSO) can also be used as a mild oxidant in aqueous solutions.

-

-

-

Final Purification:

-

After cyclization, purify the crude cyclic peptide by RP-HPLC to isolate it from any remaining linear peptide, oligomers, or other impurities.[2]

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

-

Data Presentation: Cyclization Parameters

The table below summarizes typical conditions for the key cyclization steps.

| Parameter | On-Resin Cyclization | Solution-Phase Cyclization (Air Oxidation) |

| Peptide State | Covalently attached to solid support | Free in dilute solution |

| Concentration | High effective concentration on resin | Low concentration (0.1-1 mg/mL) required |

| Solvent | DMF or DCM | Aqueous buffer (pH 8-8.5) |

| Oxidizing Agent | N-Chlorosuccinimide (NCS), Iodine | Atmospheric Oxygen |

| Typical Reagent Excess | 2-5 equivalents | N/A |

| Reaction Time | 15 minutes - 2 hours | 24 - 48 hours |

| Monitoring | Ellman's Test | RP-HPLC, Mass Spectrometry |

| Key Advantage | Pseudo-dilution effect minimizes oligomerization | Allows for purification of linear precursor first |

| Key Disadvantage | Difficult to monitor reaction progress directly | Risk of intermolecular disulfide formation (dimers) |

Visualizations

Experimental Workflow

Caption: Workflow for disulfide-bridged cyclic peptide synthesis.

Chemical Mechanism of Disulfide Formation

Caption: Oxidation of cysteine thiols to form a disulfide bond.

References

- 1. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. cem.de [cem.de]

- 5. Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

On-Resin Disulfide Bridge Formation with Fmoc-Cysteine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of disulfide bridges in peptides synthesized on solid support using Fmoc-cysteine derivatives. On-resin cyclization is a powerful strategy that often minimizes intermolecular side reactions and simplifies purification compared to solution-phase methods.[1] The formation of disulfide bonds is a critical post-translational modification that dictates the structural integrity and biological activity of many peptides and proteins.[1][2]

Core Concepts: Cysteine Protecting Groups and Orthogonal Strategies

The successful on-resin formation of a disulfide bond relies on two key steps: the selective deprotection of the cysteine thiol groups and their subsequent oxidation to form a cystine bridge.[1] The choice of cysteine protecting group is therefore paramount and dictates the synthetic strategy. An ideal protecting group must be stable throughout the repetitive cycles of Nα-Fmoc deprotection and amino acid coupling, yet be selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.[3][4]

For peptides containing multiple disulfide bonds, an orthogonal protection strategy is essential. This involves using a combination of cysteine protecting groups that can be removed independently of each other, allowing for the regioselective formation of specific disulfide linkages.[1][5][6]

A summary of commonly used cysteine protecting groups in Fmoc solid-phase peptide synthesis (SPPS) is provided below:

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Key Characteristics |

| Trityl | Trt | Trifluoroacetic acid (TFA), Iodine (I₂) | Commonly used for routine synthesis; removed during standard TFA cleavage.[4][7] |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate, Silver trifluoromethanesulfonate, N-Chlorosuccinimide (NCS) | Stable to TFA, allowing for purification of the protected peptide before disulfide formation.[1][4][8] |

| 4-Methoxytrityl | Mmt | 1-2% TFA in Dichloromethane (DCM) | Highly acid-labile; allows for selective deprotection on-resin.[1][4] |

| tert-Butyl | tBu | Mercury(II) acetate, Phenylsulfenyl chloride (PhSCl) | Stable to TFA and iodine oxidation.[4] |

| 3-Nitro-2-pyridinesulfenyl | Npys | Thiols (e.g., DTT), Phosphines | Activates the thiol group towards disulfide bond formation; useful for mixed disulfides.[4] |

| tert-Butylthio | StBu | Thiols (e.g., DTT), Phosphines | Stable to TFA; allows for selective on-resin deprotection.[4] |

| 2,4,6-Trimethoxyphenylsulfenyl | STmp | Mild thiolysis (e.g., DTT) | Stable to piperidine, easily removed under mild reducing conditions.[1] |

| Diphenylmethyl | Dpm | TFA | Similar lability to Trt; can be used in combination with Mmt.[4] |

On-Resin Oxidation Reagents

Several reagents can be employed for the on-resin oxidation of free thiols to form a disulfide bond. The choice of oxidant and reaction conditions is critical to ensure high efficiency and minimize side reactions, particularly with sensitive amino acid residues like methionine and tryptophan.[1][9]

| Oxidizing Reagent | Typical Conditions | Notes |

| Iodine (I₂) / Methanol (MeOH) or Dimethylformamide (DMF) | 0.1 M I₂ in DMF or DMF/DCM/MeOH (5-10 eq.)[1] | A widely used and effective method. Can cause iodination of sensitive residues like Tyr, His, and Trp.[4] |

| N-Chlorosuccinimide (NCS) / DMF | NCS (2 eq.) in DMF for 15 min[4] | A rapid and efficient reagent. Compatible with methionine and tryptophan residues.[9][10] |

| Thallium(III) trifluoroacetate (Tl(TFA)₃) / DMF | A potent oxidizing agent, but its use is often avoided due to toxicity.[4] | |

| Air Oxidation | A milder method, but can be slow and may lead to incomplete oxidation. | |

| Diethyl azodicarboxylate (DEAD) | DEAD (1 eq.) in DMF[11] | An alternative azodicarboxylate-mediated method.[11] |

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation Using Iodine Oxidation of Fmoc-Cys(Trt)-OH Residues

This protocol describes the simultaneous deprotection of two Trityl-protected cysteine residues and their subsequent oxidation to form a disulfide bridge on the resin.

Materials:

-

Peptidyl-resin containing two Fmoc-Cys(Trt)-OH residues

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Iodine (I₂)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[1]

-

Cold diethyl ether

Procedure:

-

Swell the peptidyl-resin in DMF for 30 minutes.[1]

-

Wash the resin thoroughly with DMF (3x) and then DCM (3x).[1]

-

Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF, or a mixture of DMF/DCM/MeOH).[1]

-

Add the iodine solution to the resin (typically 5-10 equivalents of I₂ per cysteine pair).[1]

-

Agitate the mixture at room temperature and monitor the reaction progress using Ellman's test to detect the disappearance of free thiols.

-

Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess iodine and byproducts.[1]

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail. Note: Thiol-based scavengers should be avoided as they can reduce the newly formed disulfide bond.[4]

-

Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.[1]

-

Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: On-Resin Disulfide Bond Formation Using N-Chlorosuccinimide (NCS)

This protocol is suitable for peptides where the cysteine thiol protecting groups have been selectively removed on-resin (e.g., Mmt, STmp).

Materials:

-

Peptidyl-resin with free cysteine thiol groups

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

-

Cleavage cocktail

-

Cold diethyl ether

Procedure:

-

Swell the peptidyl-resin with free thiol groups in DMF.

-

Wash the resin with DMF.[4]

-

Treat the peptidyl-resin with NCS (2 equivalents) in DMF for 15 minutes at room temperature.[4]

-

Wash the resin with DMF and DCM.[4]

-

Cleave the peptide from the resin. Thiol scavengers should not be used in the cleavage cocktail.[4]

-

Precipitate, wash, and dry the peptide as described in Protocol 1.

-

Purify the cyclic peptide by RP-HPLC.

Protocol 3: Orthogonal Strategy for Two Disulfide Bonds Using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH

This protocol outlines the synthesis of a peptide with two regioselectively formed disulfide bonds.

Procedure:

-

Solid-Phase Peptide Synthesis: Assemble the linear peptide on a suitable resin, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH at the desired positions.[1]

-

First Disulfide Bond Formation:

-

Second Disulfide Bond Formation:

-

The Trt groups remain stable during the mild acid treatment for Mmt removal.[1]

-

The second disulfide bond can be formed simultaneously with cleavage from the resin using a TFA cleavage cocktail that also promotes oxidation, or by using iodine in the cleavage mixture.[1] Alternatively, after cleavage and purification of the monocyclic peptide, the second disulfide bond can be formed in solution. For on-resin formation, after the first cyclization, the resin is washed and then treated with iodine as described in Protocol 1.[1]

-

-

Cleavage and Purification: Cleave the bicyclic peptide from the resin and purify by RP-HPLC.[1]

Visualizations

Caption: On-resin disulfide bond formation workflow.

Caption: Orthogonal synthesis of a two-disulfide bridged peptide.

Analytical Characterization

The formation of the disulfide bridge and the purity of the final cyclic peptide should be confirmed by appropriate analytical techniques.

-

Ellman's Test: Used to monitor the disappearance of free sulfhydryl groups during the oxidation reaction, indicating the formation of the disulfide bond.[5]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified cyclic peptide. A shift in retention time is often observed between the linear and cyclic forms.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product. The formation of a disulfide bond results in a loss of two mass units (2 Da) compared to the linear, reduced peptide.[12][13]

-

Peptide Mapping: Involves enzymatic or chemical cleavage of the peptide followed by LC-MS analysis to confirm the connectivity of the disulfide bridges, especially in peptides with multiple disulfide bonds.[12][14]

Applications in Drug Development

Disulfide-rich peptides are of significant interest in drug development due to their enhanced stability and constrained conformations, which can lead to increased potency and selectivity for their biological targets.[2][15][16] The conformational rigidity imposed by disulfide bridges can lock a peptide into its bioactive conformation, improving its resistance to proteolytic degradation.[2][5] This makes them attractive scaffolds for the development of novel therapeutics.[17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. Solid-Phase Peptide Cyclization with Two Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Disulfide Bridge Determination - Creative Peptides [creative-peptides.com]

- 13. Disulfide Bridge (S-S) Analysis - Creative Proteomics [creative-proteomics.com]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. pubs.acs.org [pubs.acs.org]